molecular formula C15H19NO2 B239624 N,N-diallyl-2-(3-methylphenoxy)acetamide

N,N-diallyl-2-(3-methylphenoxy)acetamide

Cat. No. B239624
M. Wt: 245.32 g/mol
InChI Key: QTDXHJBFXNDBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-(3-methylphenoxy)acetamide, also known as DAPA, is a compound that has gained attention in recent years due to its potential use in scientific research. DAPA is a member of the amide family, and its chemical structure consists of a diallyl group, a phenoxy group, and an acetamide group.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-(3-methylphenoxy)acetamide involves its ability to induce apoptosis, which is the programmed cell death of cancer cells. This compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, which are involved in the development of cancer. This compound also inhibits the activity of certain enzymes that are involved in the metabolism of drugs, which can lead to drug interactions.

Advantages and Limitations for Lab Experiments

N,N-diallyl-2-(3-methylphenoxy)acetamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions, and it is relatively easy to synthesize. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N,N-diallyl-2-(3-methylphenoxy)acetamide. One area of research is the development of this compound-based drugs for the treatment of cancer. Another area of research is the study of the mechanism of action of this compound and its effects on other biochemical pathways. Additionally, there is potential for the use of this compound in other areas of research, such as drug metabolism and drug interactions.
Conclusion:
In conclusion, this compound is a compound that has potential for use in scientific research due to its anticancer properties. Its mechanism of action involves the induction of apoptosis and the inhibition of certain enzymes. This compound has several advantages for use in lab experiments, but it also has limitations. There are several future directions for research on this compound, including the development of this compound-based drugs and the study of its effects on other biochemical pathways.

Synthesis Methods

The synthesis of N,N-diallyl-2-(3-methylphenoxy)acetamide involves the reaction of 3-methylphenol with allyl chloride in the presence of a base, followed by the reaction of the resulting product with acetic anhydride and sodium acetate. The final product is obtained through the reaction of the intermediate with allylamine.

Scientific Research Applications

N,N-diallyl-2-(3-methylphenoxy)acetamide has been used in various scientific research studies due to its ability to inhibit the growth of cancer cells. It has been shown to have anticancer properties against various types of cancer, including breast cancer, lung cancer, and liver cancer.

properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C15H19NO2/c1-4-9-16(10-5-2)15(17)12-18-14-8-6-7-13(3)11-14/h4-8,11H,1-2,9-10,12H2,3H3

InChI Key

QTDXHJBFXNDBSR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC=C)CC=C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC=C)CC=C

Origin of Product

United States

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